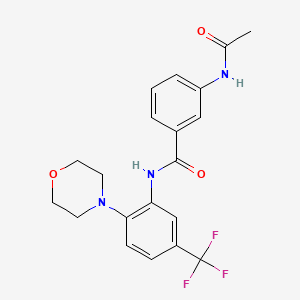
3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide is a complex organic compound characterized by the presence of an acetamido group, a morpholino ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the acetamido group: This can be achieved by reacting aniline derivatives with acetic anhydride under mild conditions.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation, where a trifluoromethyl radical is introduced to the aromatic ring using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Morpholino ring formation: The morpholino ring can be introduced through nucleophilic substitution reactions involving morpholine and appropriate electrophilic intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic ring and the morpholino ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The morpholino ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-5-acetylfuran: Another compound with an acetamido group, but with different reactivity due to the presence of a furan ring.
N-(3-(trifluoromethyl)phenyl)acetamide: A simpler compound with a trifluoromethyl group but lacking the morpholino ring, resulting in different chemical properties.
Uniqueness
3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholino ring provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C20H20F3N3O3 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-acetamido-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H20F3N3O3/c1-13(27)24-16-4-2-3-14(11-16)19(28)25-17-12-15(20(21,22)23)5-6-18(17)26-7-9-29-10-8-26/h2-6,11-12H,7-10H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
YFTYMQCLCRXONQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


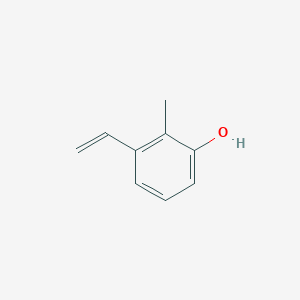

![2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile](/img/structure/B12966751.png)
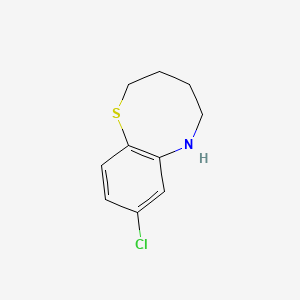

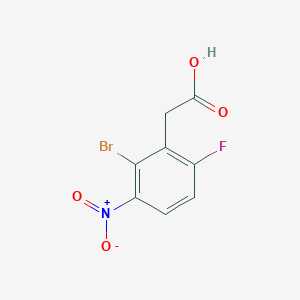
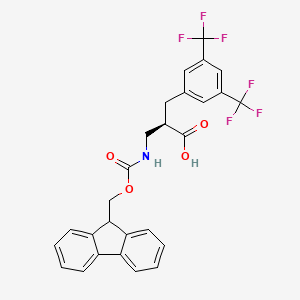
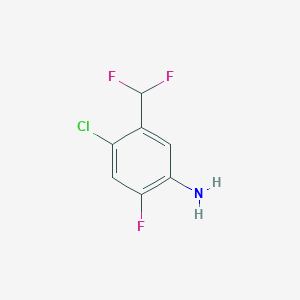
![3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B12966772.png)

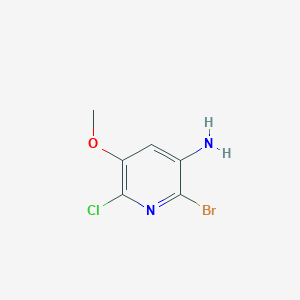
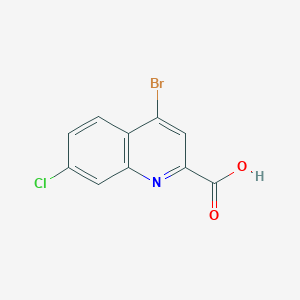

![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
